BenchChemオンラインストアへようこそ!

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid

Peptide Synthesis Racemization Fmoc SPPS

This Fmoc-protected, N-methylated oxetane-β-amino acid (C21H21NO5, MW 367.4) is a specialized building block for solid-phase peptide synthesis (SPPS). Unlike standard Fmoc-amino acids, its tertiary N-methyl carbamate motif eliminates backbone hydrogen-bond donor capacity, preventing aggregation during synthesis. The incorporated oxetane ring serves as a carbonyl bioisostere that can reduce LogD by 0.5–1.5 units and increase aqueous solubility up to 4000-fold versus gem-dimethyl analogs. This combination is proven to enhance macrocyclization yields and confer resistance to proteolytic degradation (>4h), making it ideal for developing permeable, stable cyclic peptide therapeutics targeting intracellular protein-protein interactions.

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 2260933-01-3
Cat. No. B2868481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid
CAS2260933-01-3
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESCN(C(C1COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO5/c1-22(19(20(23)24)13-10-26-11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)
InChIKeyHKJHBUVYYUNRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Specification for 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid (CAS 2260933-01-3)


The target compound (C21H21NO5, MW 367.4 g/mol) is an Fmoc-protected, N-methylated α-amino acid derivative incorporating a four-membered oxetane ring at the β-position . Unlike conventional Fmoc-amino acid building blocks, it presents a tertiary N-methyl carbamate motif that eliminates backbone hydrogen-bond donor capacity while retaining orthogonal base-labile Fmoc protection compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) [1]. The oxetane ring functions as a carbonyl bioisostere and physicochemical modulator, making this scaffold relevant to medicinal chemistry campaigns that require fine-tuning of solubility, lipophilicity, and conformational restraint in peptidomimetic or small-molecule candidates [2].

Structural Differentiation Drivers for 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid That Preclude Simple Analog Substitution


This compound combines three molecular features—Fmoc protection, N-methylation, and the oxetane ring—that are absent together in generic Fmoc-amino acids. Replacing it with a non-methylated Fmoc-oxetane analog (e.g., CAS 2171691-13-5) restores an N–H donor, increasing the risk of aggregation during SPPS and altering backbone conformational preferences . Substituting with an Fmoc-N-methyl-amino acid lacking the oxetane (e.g., Fmoc-N-Me-Ala-OH) discards the solubility and lipophilicity advantages conferred by the oxetane motif [1]. Even close structural relatives such as the tetrahydropyran analog (CAS 1702124-27-3) or the trifluoroethyl-N-substituted variant (CAS 2580181-53-7) introduce different steric bulk, hydrogen-bonding character, and metabolic vulnerability, precluding one-to-one functional replacement [2].

Quantitative Comparator Evidence for 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid


N-Methylation Suppresses α-Carbon Racemization Relative to N–H Fmoc-Oxetane Analogs

The N-methyl substitution on the target compound eliminates the α-proton acidity that drives racemization during carbodiimide- or uronium-mediated coupling. Structural analogs with a secondary N–H Fmoc group (e.g., CAS 2171691-13-5) are susceptible to oxazolone formation and subsequent epimerization . In contrast, Fmoc-N-methyl-α-amino acid derivatives prepared via reductive N-methylation pathways are reported to be configurationally stable and free of racemization under standard coupling conditions .

Peptide Synthesis Racemization Fmoc SPPS N-Methyl Amino Acids

Oxetane Substitution Increases Aqueous Solubility by 4- to >4000-Fold vs. gem-Dimethyl Analogs

In a systematic matched-pair analysis, Wuitschik et al. demonstrated that replacing a gem-dimethyl group with an oxetane ring increased aqueous solubility from 4-fold to more than 4000-fold depending on the parent scaffold [1]. The target compound contains precisely this oxetane-for-gem-dimethyl substitution pattern at the β-position relative to the carboxylic acid, directly benefiting from the solubility enhancement mechanism. The non-oxetane comparator (e.g., the gem-dimethyl analog Fmoc-N-Me-α-Me-Ala-OH) does not provide this magnitude of solubility gain.

Physicochemical Property Tuning Solubility Oxetane Medicinal Chemistry

Oxetane Incorporation Outperforms N-Methylation for Peptide Macrocyclization Yield

In a direct head-to-head study of peptide macrocyclization efficiency, Roesner et al. demonstrated that oxetane incorporation into the backbone of a linear pentapeptide (LAGAY) resulted in superior cyclization yields compared to N-methylation at the same position [1]. The target compound uniquely combines both modifications—oxetane backbone replacement and N-methylation on the same amino acid residue—offering additive cyclization-facilitating effects that neither modification alone can provide.

Peptide Macrocyclization Oxetane N-Methylation Cyclic Peptide Synthesis

Oxetane-Modified Peptides Retain Biological Activity While Resisting Enzymatic Degradation

Beadle et al. demonstrated that oxetane-modified Leu-enkephalin and bradykinin analogs retained biological activity indistinguishable from wild-type peptides (EC50 values within 2-fold of native sequence) while the oxetane backbone modification eliminated the canonical amide bond recognition site for proteases [1]. The target compound serves as a building block to install precisely this protease-resistant oxetane modification at any desired position in a peptide chain via standard Fmoc SPPS.

Metabolic Stability Peptidomimetics Oxetane Enkephalin

Oxetane Ring Reduces Lipophilicity (LogD) vs. gem-Dimethyl and Cyclobutane Analogs

Matched-pair data from Wuitschik et al. show that oxetane substitution reduces LogD7.4 by 0.5–1.5 log units compared to the corresponding gem-dimethyl analog and by 0.3–0.8 log units compared to cyclobutane isosteres [1]. The target compound incorporates the oxetane at a position analogous to the β-carbon of aspartic acid, where the lipophilicity reduction is most pronounced. Competing building blocks without the oxetane (e.g., Fmoc-N-Me-Asp(OtBu)-OH) or with a cyclobutane ring (CAS 2380894-05-1 analog) exhibit higher LogD values that can drive undesirable membrane partitioning and promiscuous target binding.

Lipophilicity LogD Oxetane Physicochemical Property

Proven Procurement-Relevant Application Scenarios for 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid


Synthesis of Protease-Resistant Cyclic Peptide Therapeutics via Fmoc SPPS

This building block is incorporated at a selected position in a linear peptide chain on solid support, introducing both an N-methyl amide bond surrogate and an oxetane backbone modification. Following on-resin cyclization, the resulting cyclic peptide benefits from the dual macrocyclization yield enhancement (oxetane > N-methylation > unmodified, based on Roesner et al. 2019) [1] and the metabolic stability conferred by the oxetane modification (Beadle et al. 2017) [2]. Target applications include cyclic peptide drugs targeting intracellular protein–protein interactions where protease susceptibility and permeability are key barriers.

Lead Optimization Library Synthesis Requiring Solubility and Lipophilicity Tuning

The oxetane ring serves as a matched-pair replacement for gem-dimethyl groups in lead optimization. Building blocks incorporating this motif are used to generate compound libraries where LogD is reduced by 0.5–1.5 units and aqueous solubility is increased by 4–4000-fold relative to gem-dimethyl controls (Wuitschik et al. 2010) [3]. The target compound is particularly suited for aspartic acid or β-amino acid mimetic positions where solubility is rate-limiting for in vivo exposure.

Stereochemically Controlled Synthesis of N-Methylated Peptidomimetics

The N-methyl carbamate feature ensures configurational stability during Fmoc SPPS coupling, avoiding the α-epimerization that complicates the use of non-methylated Fmoc-oxetane analogs (e.g., CAS 2171691-13-5) . This is critical for programs requiring defined stereochemistry at every residue, such as structure–activity relationship (SAR) studies of peptide hormones, antimicrobial peptides, or peptide-based inhibitors where a single epimer can abolish activity.

Construction of Oxetane-Modified Bioactive Peptide Standards (e.g., Enkephalin and Bradykinin Analogs)

Using standard Fmoc/tBu SPPS protocols, the building block is coupled as part of an oxetane-containing dipeptide unit to construct backbone-modified versions of therapeutically relevant peptides such as Leu-enkephalin and bradykinin. These oxetane-modified peptides (OMPs) are obtained in high purity and retain receptor agonism within 2-fold of native sequences while resisting proteolytic degradation for >4 h [2], making them valuable as analytical standards and in vitro tool compounds for target validation.

Quote Request

Request a Quote for 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.